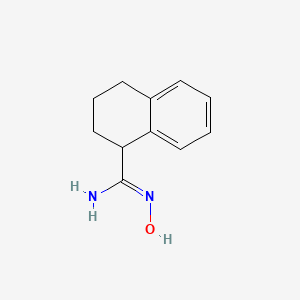

2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

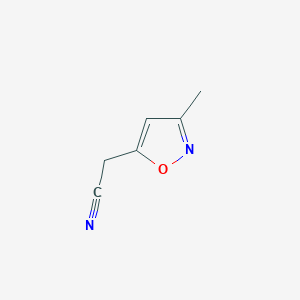

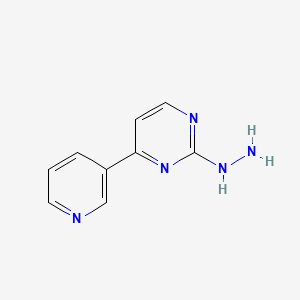

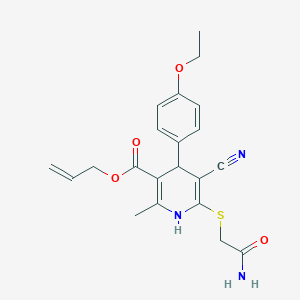

2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine is a chemical compound that contains two important heterocyclic rings: a pyrimidine ring and a pyridine ring . It also possesses a hydrazine functional group .

Synthesis Analysis

The synthesis of 2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine and its derivatives has been reported in several studies . For instance, one study reported the design and synthesis of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . Another study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of 2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine is characterized by the presence of two nitrogen atoms in both the pyrimidine and pyridine rings . This characteristic might be of interest in the design of ligands for metal complexes.科学研究应用

-

Anti-Inflammatory Applications

- Field: Pharmacology

- Application: Pyrimidines display a range of pharmacological effects including anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Methods & Results: Numerous methods for the synthesis of pyrimidines are described . Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

-

Drug Discovery

- Field: Medicinal Chemistry

- Application: Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years . This includes anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus .

- Methods & Results: The article presents the synthesis of the medicinal agents and highlights the role of the biological target with respect to the disease model . Additionally, the biological potency, ADME properties and pharmacokinetics/pharmacodynamics (if available) are discussed .

-

Catalysis and Material Synthesis

- Field: Material Science

- Application: “2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine” offers diverse applications, including drug discovery, catalysis, and material synthesis, due to its unique properties and reactivity.

- Methods & Results: Specific methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source.

-

Regioselective Synthesis

- Field: Organic Chemistry

- Application: “2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine” and its derivatives can be used in regioselective synthesis . This process involves the preferential formation of one constitutional isomer over another during a chemical reaction .

- Methods & Results: The study demonstrated that nucleophilic attack on pyrimidines using N-methylpiperazine was highly regioselective, favoring the formation of C-4 substituted products .

-

Anticancer Activity

- Field: Pharmacology

- Application: Pyrimidine derivatives have been studied for their anticancer activity . They have shown promising results against various human cancer cell lines .

- Methods & Results: The study involved the synthesis of novel thiazolopyrimidine derivatives and testing them against human cancer cell lines . One of the derivatives displayed excellent anticancer activity and led to cell death by apoptosis as it inhibited the CDK enzyme .

-

Treatment of Mental Disorders

- Field: Neuropsychopharmacology

- Application: Pyrimidine derivatives, including “2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine”, have been used in the treatment of mental disorders .

- Methods & Results: The study did not provide specific methods or results, but it mentioned that heterocyclic derivatives built on the Pyrido[2,3-d]pyrimidine backbone have received much attention in the last few decades .

-

Antibacterial and Antimicrobial Activities

- Field: Microbiology

- Application: Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities .

- Methods & Results: The study did not provide specific methods or results, but it mentioned that numerous natural and synthetic pyrimidines are known to exist .

-

Antioxidant Effects

-

Treatment of Infectious Diseases

- Field: Pharmacology

- Application: Hydrazinyls derivative are used as common drug diseases for malaria, tuberculosis .

- Methods & Results: The study did not provide specific methods or results, but it mentioned that heterocyclic derivatives built on the Pyrido[2,3-d]pyrimidine back-bone have received much attention of synthetic chemist in the last few decades .

未来方向

The future directions for research on 2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine could involve exploring its synthesis and reactivity in the context of developing new functional materials or pharmaceuticals. Additionally, the formation of hydrazones derived from 2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine and evaluating their biological properties could be another area of interest .

属性

IUPAC Name |

(4-pyridin-3-ylpyrimidin-2-yl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5/c10-14-9-12-5-3-8(13-9)7-2-1-4-11-6-7/h1-6H,10H2,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSPWNCSNGGZRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=NC=C2)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazino-4-(3-pyridinyl)pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2791015.png)

![1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanol](/img/structure/B2791019.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide](/img/structure/B2791022.png)

![4-cyano-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2791028.png)

![1-[4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone](/img/structure/B2791033.png)

![5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2791036.png)